2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
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Overview
Description
2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic organic compound known for its intriguing chemical structure and potential applications in various scientific fields. This compound belongs to the class of benzamides, characterized by a benzene ring bonded to a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing 2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multiple steps starting from commercially available precursors. One common approach is:
Formation of the pyrazolo[3,4-d]pyrimidine core: : This step usually requires a condensation reaction between a suitable pyrazole derivative and a formylated reagent under acidic or basic conditions.
Introduction of the phenyl group: : The phenyl group is often introduced via a Suzuki coupling reaction, requiring palladium catalysts and suitable conditions to ensure the proper placement.
Methoxylation and benzamide formation: : Methoxylation of the benzene ring and subsequent amide formation complete the synthesis.
Industrial Production Methods
On an industrial scale, optimization of the reaction conditions (temperature, pressure, catalysts) and purification processes (chromatography, recrystallization) is critical for high yield and purity. The choice of solvent, catalyst, and operational parameters can significantly affect the overall efficiency and environmental footprint of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions, such as:
Oxidation: : Introduction of oxygen atoms to increase the oxidation state of the molecule.
Reduction: : Reduction of functional groups to create a more reduced form.
Substitution: : Replacement of one substituent by another, commonly through nucleophilic or electrophilic pathways.
Common Reagents and Conditions
Common reagents include oxidizing agents (like potassium permanganate), reducing agents (such as sodium borohydride), and various nucleophiles/electrophiles for substitution reactions. Conditions often depend on the specific reaction, ranging from mild (room temperature) to more extreme conditions (elevated temperatures and pressures).
Major Products
The major products depend on the type of reaction. For example:
Oxidation: could lead to the formation of carboxylic acids or ketones.
Reduction: might produce alcohols or amines.
Substitution: often yields derivatives with different functional groups attached to the benzene ring or pyrazolo[3,4-d]pyrimidine core.
Scientific Research Applications
2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide finds applications in diverse research areas:
Chemistry: : Studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: : Used in assays to explore biological pathways and interactions.
Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Serves as a precursor or intermediate in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For instance:
Binding to enzymes or receptors: : It may inhibit or activate biochemical pathways by binding to key proteins.
Modulation of signaling pathways: : Influences cellular processes through its impact on signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
Compounds structurally related to 2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide include:
2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(1H)-yl)benzamide
N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-chlorobenzamide
Uniqueness
This compound's uniqueness lies in its specific substitution pattern on the benzamide and pyrazolo[3,4-d]pyrimidine cores, which may confer distinct biological activities or chemical reactivity profiles compared to similar compounds.
Biological Activity
2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound belongs to the class of pyrazolopyrimidines, which have been extensively studied for their pharmacological properties, including anticancer and enzymatic inhibitory activities.
- Molecular Formula : C19H15N5O3
- Molecular Weight : 361.4 g/mol
- CAS Number : 899945-94-9
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. This interaction can inhibit enzyme activity or modulate signaling pathways, leading to various biological effects. For instance, compounds in this class have shown promising results in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and cancer progression .
Anticancer Activity
Research indicates that pyrazolopyrimidine derivatives exhibit significant anticancer properties. For example, related compounds have demonstrated potent inhibition against various cancer cell lines, including HeLa and HCT116, with IC50 values in the micromolar range . The structure of this compound suggests that it may similarly inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.
Enzymatic Inhibition
The compound has been noted for its potential as an enzyme inhibitor. Similar pyrazolopyrimidine derivatives have been reported to inhibit various enzymes implicated in cancer and other diseases. For instance, they have shown activity against CDK2 and CDK9 with IC50 values as low as 0.36 µM and 1.8 µM respectively . This suggests that this compound could be a candidate for further testing as a selective CDK inhibitor.
Data Table: Biological Activity Overview
Activity Type | Target | IC50 | Reference |
---|---|---|---|
Anticancer | HeLa Cells | ~0.5 µM | |
Anticancer | HCT116 Cells | ~0.8 µM | |
CDK Inhibition | CDK2 | 0.36 µM | |
CDK Inhibition | CDK9 | 1.8 µM |
Case Study 1: Anticancer Potential
A study investigated the anticancer effects of various pyrazolopyrimidine derivatives, including those structurally similar to this compound. The results indicated that these compounds induce apoptosis in cancer cells by activating caspase pathways and inhibiting proliferation markers such as Ki67 .
Case Study 2: Selective Enzyme Inhibition
Another research focused on the selectivity of pyrazolopyrimidine derivatives towards different CDKs. The findings revealed that certain modifications on the pyrazolopyrimidine scaffold could enhance selectivity and potency against specific kinases involved in tumorigenesis, suggesting a pathway for developing targeted therapies based on the structure of this compound .
Properties
IUPAC Name |
2-methoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3/c1-27-16-10-6-5-9-14(16)18(25)22-23-12-20-17-15(19(23)26)11-21-24(17)13-7-3-2-4-8-13/h2-12H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYMJHIZZWFRLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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